4-Methyl-2-(pyrrolidin-3-yl)pyridine
Description
4-Methyl-2-(pyrrolidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4 and a pyrrolidine ring at position 2. Pyrrolidine, a five-membered saturated nitrogen heterocycle, confers conformational flexibility and enhanced hydrogen-bonding capacity, which is critical for interactions in biological systems.
For instance, the synthesis of pyridine-thiazole hybrids (e.g., 4-methyl-2-(pyridin-3-yl)thiazole derivatives) involves cyclization reactions between aminothiazoles and pyridine precursors, which could be adapted for pyrrolidine substitution .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-2-5-12-10(6-8)9-3-4-11-7-9/h2,5-6,9,11H,3-4,7H2,1H3 |
InChI Key |
BUGQYOZFMSJKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-3-yl)pyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as 4-methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride, under basic conditions . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-Methyl-2-(pyrrolidin-3-yl)pyridine may involve continuous flow processes to ensure high yield and purity. The process typically includes the use of a fixed-bed reactor where the precursor is continuously fed and the product is collected after purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or sulfonylated pyridine derivatives.
Scientific Research Applications
4-Methyl-2-(pyrrolidin-3-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural analogues include pyridine derivatives with variations in substituents (e.g., thiazole, phenyl, or other nitrogen heterocycles). Key comparisons are summarized below:
Key Observations :
- Thermal Stability : Melting points of chloro-phenyl pyridines (268–287°C) exceed those of thiazole hybrids (160–180°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) .
Pharmacological Profiles
- Antimicrobial Activity : Thiazole-pyridine hybrids (e.g., 4-methyl-2-(pyridin-3-yl)thiazole) exhibit broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), attributed to thiazole’s electron-deficient core disrupting microbial membranes . In contrast, chloro-phenyl pyridines show moderate antifungal activity (IC₅₀: 50–100 µM) via inhibition of fungal cytochrome P450 enzymes .
- CNS Targeting : Pyrrolidine-containing compounds are often explored for CNS applications due to their ability to cross the blood-brain barrier. For example, pyrrolidine-substituted pyridines have demonstrated affinity for serotonin receptors (5-HT₆, Kᵢ: 10–100 nM) in preclinical studies, though data for 4-methyl-2-(pyrrolidin-3-yl)pyridine remain speculative .
Limitations and Challenges
- Bioactivity Data Gaps : While thiazole and chloro-phenyl analogues are well-characterized, pharmacological data for pyrrolidine-pyridine hybrids remain sparse, necessitating further in vitro and in vivo studies.
- Stereochemical Effects : The pyrrolidine ring introduces chirality, which may influence binding affinity (e.g., enantiomers of similar compounds show 10-fold differences in receptor binding) .
Biological Activity
4-Methyl-2-(pyrrolidin-3-yl)pyridine, also known as 4-Methyl-2-(3-pyrrolidinyl)pyridine dihydrochloride, is a quaternary ammonium compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications.
The chemical formula for 4-Methyl-2-(pyrrolidin-3-yl)pyridine is C₉H₁₄Cl₂N₂, with a molecular weight of 235.15 g/mol. It is noted for its high gastrointestinal absorption and ability to permeate the blood-brain barrier, making it a candidate for various pharmacological applications.
Neuroprotective Effects
Preliminary studies suggest that 4-Methyl-2-(pyrrolidin-3-yl)pyridine may act as a neuroprotective agent . Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease and schizophrenia. The compound appears to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of related pyrrolidine derivatives have shown promising results, suggesting that modifications in the structure can enhance antibacterial activity .
Comparative Analysis of Related Compounds
To better understand the biological activity of 4-Methyl-2-(pyrrolidin-3-yl)pyridine, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key characteristics of selected related compounds:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | 287966-92-1 | 1.00 | Neuroactive properties |
| (S)-3-(Pyrrolidin-2-yl)pyridine | 49497-93 | 0.98 | Antimicrobial activity |
| 3-(Piperidin-2-yl)pyridine hydrochloride | 352220-15-6 | 0.96 | Antibacterial effects |
| 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 90872-72-3 | 0.75 | Moderate neuroactivity |
This table highlights the unique substitution pattern of 4-Methyl-2-(pyrrolidin-3-yl)pyridine, which may influence its pharmacological profile compared to other derivatives.
The biological activity of 4-Methyl-2-(pyrrolidin-3-yl)pyridine is believed to involve:
- Interaction with Neurotransmitter Receptors : It modulates synaptic transmission through interactions with acetylcholine and dopamine receptors.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in microorganisms, leading to growth inhibition.
Study on Neuroprotective Potential
A study examining the neuroprotective effects of pyrrolidine derivatives found that compounds similar to 4-Methyl-2-(pyrrolidin-3-yl)pyridine demonstrated significant protective effects against oxidative stress in neuronal cells. These findings suggest potential applications in treating conditions like Alzheimer's disease.
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial activities, several pyrrolidine derivatives were tested against common bacterial strains. The results indicated that modifications similar to those found in 4-Methyl-2-(pyrrolidin-3-yl)pyridine enhanced antibacterial efficacy, with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
